4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one
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Overview
Description
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a pyrrolidin-1-yl group, an oxoethoxy group, and a 2H-chromen-2-one group . These groups are common in many organic compounds and can contribute to the compound’s physical and chemical properties.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallography can also be used to determine the molecular geometry .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, the benzo[d][1,3]dioxol-5-yl group can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the thermal decomposition behavior of a compound can be studied by thermogravimetric analysis .Scientific Research Applications
Hybrid Compound Synthesis
Research into hybrid compounds, such as those involving chromene structures, highlights the synthesis of novel systems combining pharmacophoric fragments for potential therapeutic applications. For instance, Ivanova et al. (2019) synthesized hybrid systems containing pharmacophoric fragments of reagents through reactions involving 4-[(1-oxo-3,4-dihydro-2H-naphthalen-2-ylidene)methyl]benzoic acid, indicating the chemical versatility and potential for creating compounds with specific biological activities (Ivanova, Kanevskaya, & Fedotova, 2019).
Conducting Polymers
The development of conducting polymers from low oxidation potential monomers based on pyrrole, as discussed by Sotzing et al. (1996), demonstrates the importance of these compounds in creating materials with significant electrical conductivity. These materials have applications ranging from electronic devices to sensors, showcasing the role of chromene derivatives in advanced material science (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Antihypertensive Activity
The exploration of 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans and related compounds by Bergmann and Gericke (1990) for their antihypertensive activity and as new potassium channel activators underlines the therapeutic potential of chromene derivatives in cardiovascular disease treatment. This research signifies the compound's role in drug development for managing hypertension (Bergmann & Gericke, 1990).
Biological Activity Studies
Kavitha and Reddy (2016) synthesized Pd(II) complexes of 3-formyl chromone Schiff bases, evaluating their antimicrobial and antioxidant activities. These studies demonstrate the potential of chromene derivatives in creating compounds with significant biological activities, including antimicrobial and antioxidant properties, which are crucial in drug development and material science (Kavitha & Reddy, 2016).
Green Synthesis and Heterocyclic Compounds
The work by Mohammadipour, Bamoniri, and Mirjalili (2020) on the green synthesis of 4H-chromenes showcases the environmental benefits of employing green chemistry principles in the synthesis of complex organic molecules. This approach not only provides a sustainable pathway to synthesize valuable compounds but also contributes to the development of heterocyclic compounds with potential applications in various fields of chemistry and biology (Mohammadipour, Bamoniri, & Mirjalili, 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[2-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-oxoethoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO6/c24-21(12-26-19-10-22(25)29-17-4-2-1-3-16(17)19)23-8-7-15(11-23)14-5-6-18-20(9-14)28-13-27-18/h1-6,9-10,15H,7-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSLKWZJGFLNLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)COC4=CC(=O)OC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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